molecular formula C6H8BBrClNO2 B2408738 3-Amino-4-bromophenylboronic acid hydrochloride CAS No. 2096339-36-3

3-Amino-4-bromophenylboronic acid hydrochloride

Cat. No. B2408738
M. Wt: 252.3
InChI Key: XSFJIXANNRLRAR-UHFFFAOYSA-N
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Description

3-Amino-4-Bromophenylboronic acid hydrochloride is a chemical compound with the CAS Number: 2096339-36-3 . It has a molecular weight of 252.3 .


Synthesis Analysis

Pinacol boronic esters, which are usually bench stable, easy to purify and often even commercially available have played a prominent role in the synthesis of compounds like 3-Amino-4-Bromophenylboronic acid hydrochloride . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-4-bromophenylboronic acid hydrochloride . The Inchi Code is 1S/C6H7BBrNO2.ClH/c8-5-2-1-4 (7 (10)11)3-6 (5)9;/h1-3,10-11H,9H2;1H .


Chemical Reactions Analysis

3-Amino-4-Bromophenylboronic acid hydrochloride can be used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.3 .

Scientific Research Applications

For example, one of the most common applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction . This reaction is used to create carbon-carbon bonds between two organic compounds, which is a key step in the synthesis of many complex organic molecules .

  • Chemical Biology and Medicinal Chemistry

    • Boronic acids have been used to develop sensors for carbohydrates, amino acids, amino alcohols, cyanides, fluoride, and α-hydroxy acids .
    • They have also been used in the development of biorthogonal tools for disease-related biomolecule recognition .
    • Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
  • Organic Synthesis

    • Boronic acids are important in Suzuki-Miyaura coupling, a reaction used to create carbon-carbon bonds between two organic compounds .
    • They are also used in aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, addition to carbonyl and imine derivatives, and as a template in organic synthesis .
  • Material Chemistry

    • In materials chemistry, boronic acids are important in crystal engineering, construction of polymers with reversible properties, building unique molecular architects, functionalization of nanostructures, separation and purification of glycosylated products, and feed-back controlled drug delivery (glucose) .
  • Biomedical Devices

    • Boronic acid-based compounds have been used in the development of biomedical devices .
  • Antiseptic

    • Boric acid, a type of boronic acid, is often used as an antiseptic .
  • Insecticide

    • Boric acid can also be used as an insecticide .
  • Dynamic Click Chemistry

    • Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • This includes the development of reversible click reactions, which have been used in the creation of biomedical devices .
    • The reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
  • Bronsted-Lewis Acid Catalysts

    • Organoboronic acids and organoborinic acids have been used as Bronsted-Lewis acid catalysts in organic synthesis .
  • Oxazaborolidines

    • Oxazaborolidines have been used as asymmetric inducers for the reduction of ketones and ketimines .
  • Receptors and Sensors

    • Boronic acid-based receptors and sensors have been developed for saccharides .
  • Biological and Medicinal Applications

    • Boronic acids have found numerous biological and medicinal applications .
  • Preserving Woods and pH Buffer

    • Boric acid, a type of boronic acid, can be used for preserving woods and as a pH buffer .

Safety And Hazards

The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water . If swallowed, one should rinse the mouth with water and seek medical attention .

properties

IUPAC Name

(3-amino-4-bromophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFJIXANNRLRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromophenylboronic acid hydrochloride

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